molecular formula C14H13N7O3S B11505689 2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

2-({4-methyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Cat. No.: B11505689
M. Wt: 359.37 g/mol
InChI Key: FOGIQZMITMSHIN-UHFFFAOYSA-N
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Description

2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE is a complex organic compound that features a combination of triazole and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and minimize waste. The use of automated systems and real-time monitoring would ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the triazole or phenyl rings.

Scientific Research Applications

2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE involves its interaction with specific molecular targets. The triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-2-(1H-1,2,4-triazol-3-yl)ethanone
  • 4-Methyl-5-(1H-1,2,4-triazol-3-yl)methyl-1,2,4-triazole
  • 3-Nitro-1H-1,2,4-triazole

Uniqueness

2-({4-METHYL-5-[(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYL-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H13N7O3S

Molecular Weight

359.37 g/mol

IUPAC Name

2-[[4-methyl-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C14H13N7O3S/c1-19-12(7-20-9-15-13(18-20)21(23)24)16-17-14(19)25-8-11(22)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

FOGIQZMITMSHIN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CN3C=NC(=N3)[N+](=O)[O-]

Origin of Product

United States

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